bromopyruvic acid
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Overview
Description
3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.
Mechanism of Action
Target of Action
3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .
Biochemical Pathways
The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .
Pharmacokinetics
It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.
Result of Action
The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .
Action Environment
The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .
Biochemical Analysis
Biochemical Properties
3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of 3-Bromopyruvic acid is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .
Cellular Effects
3-Bromopyruvic acid has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .
Molecular Mechanism
3-Bromopyruvic acid exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .
Dosage Effects in Animal Models
In animal models, the effects of 3-Bromopyruvic acid vary with different dosages. For instance, 3-Bromopyruvic acid treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .
Metabolic Pathways
3-Bromopyruvic acid is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .
Transport and Distribution
3-Bromopyruvic acid is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects
Subcellular Localization
Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .
Properties
CAS No. |
1113-59-3 |
---|---|
Molecular Formula |
C3H2BrO3- |
Molecular Weight |
165.95 g/mol |
IUPAC Name |
3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
InChI Key |
PRRZDZJYSJLDBS-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)O)Br |
Canonical SMILES |
C(C(=O)C(=O)[O-])Br |
1113-59-3 | |
Pictograms |
Corrosive |
Synonyms |
3-bromopyruvate 3-bromopyruvic acid bromopyruvate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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